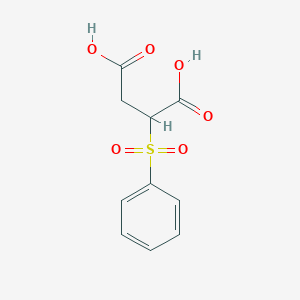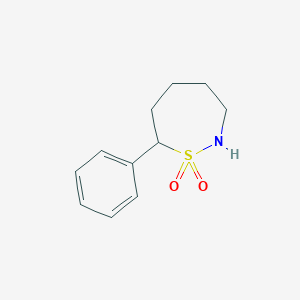
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide is a heterocyclic compound that features both an oxadiazole and a benzimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is treated with benzimidamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and anticancer properties.
Agriculture: It may be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure but has a thiadiazole ring instead of an oxadiazole ring.
N-(4-Chlorophenyl)-5-phenyl-1,2,4-triazoloquinazolin-2-amine: This compound has a triazoloquinazoline core and exhibits similar bioactive properties.
Uniqueness
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide is unique due to the presence of both oxadiazole and benzimidamide moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H11ClN4O |
|---|---|
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
N'-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-11(7-9-12)14-19-20-15(21-14)18-13(17)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20) |
Clé InChI |
PDXMIEQNTZJWLG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/C2=NN=C(O2)C3=CC=C(C=C3)Cl)/N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


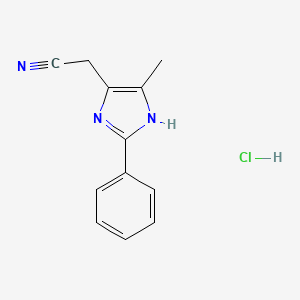
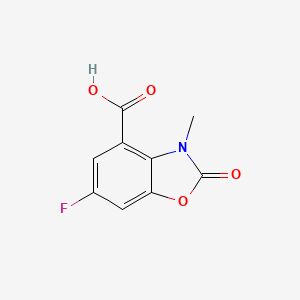
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
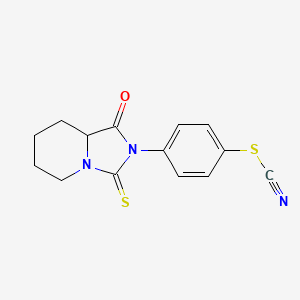
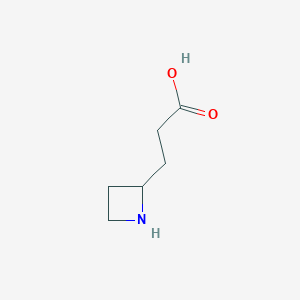
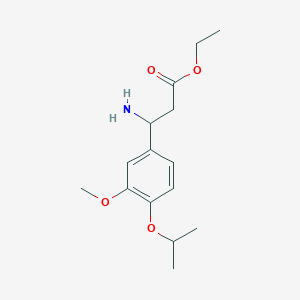

![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
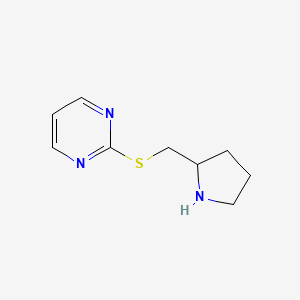
![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)
